molecular formula C17H14Cl2N4O4 B11112884 (3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide

(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide

Cat. No.: B11112884
M. Wt: 409.2 g/mol
InChI Key: QMKGWELYURRPBN-FBHDLOMBSA-N
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Description

(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide is a complex organic compound characterized by its unique structure, which includes both chlorinated and nitro-substituted aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chloro-4-nitrobenzoyl chloride with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide apart is its combination of chlorinated and nitro-substituted aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14Cl2N4O4

Molecular Weight

409.2 g/mol

IUPAC Name

3-chloro-N-[(Z)-[4-(3-chloroanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C17H14Cl2N4O4/c1-10(7-16(24)20-13-4-2-3-12(18)9-13)21-22-17(25)11-5-6-15(23(26)27)14(19)8-11/h2-6,8-9H,7H2,1H3,(H,20,24)(H,22,25)/b21-10-

InChI Key

QMKGWELYURRPBN-FBHDLOMBSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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